molecular formula C15H21ClN2O B247956 N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No.: B247956
M. Wt: 280.79 g/mol
InChI Key: KJTYOUONZZMJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)butanamide
  • N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)ethanamide

Uniqueness

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide is unique due to its specific structural features, such as the length of the carbon chain connecting the chlorophenyl and methylpiperidinyl groups

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21ClN2O/c1-12-3-2-9-18(11-12)10-8-15(19)17-14-6-4-13(16)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,17,19)

InChI Key

KJTYOUONZZMJBQ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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